molecular formula C12H10N2O2 B15316960 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B15316960
M. Wt: 214.22 g/mol
InChI Key: QMPQDBSWAAZICU-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Chemical Reactions Analysis

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbonyl diimidazoles, piperidine, and malonic acid . Major products formed from these reactions include cinnamic acid derivatives and other substituted oxadiazoles .

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cellular processes . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzaldehyde

InChI

InChI=1S/C12H10N2O2/c15-7-8-1-3-9(4-2-8)11-13-14-12(16-11)10-5-6-10/h1-4,7,10H,5-6H2

InChI Key

QMPQDBSWAAZICU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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